N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure features:
- A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-3-yl moiety at position 3.
- A sulfanyl-acetamide side chain linked to the triazole ring.
- A 2-tert-butylphenyl group attached to the acetamide nitrogen.
Properties
Molecular Formula |
C22H25N5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5OS/c1-5-13-27-20(16-9-8-12-23-14-16)25-26-21(27)29-15-19(28)24-18-11-7-6-10-17(18)22(2,3)4/h5-12,14H,1,13,15H2,2-4H3,(H,24,28) |
InChI Key |
YXAVJKQFWYHWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-tert-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, a pyridine moiety, and a sulfanyl group, which are known to influence its biological activity. The IUPAC name reflects its intricate structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4OS |
| Molecular Weight | 342.46 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular pathways. For instance, compounds with similar structures have been shown to modulate signaling pathways associated with cancer cell proliferation and apoptosis.
Potential Targets:
- Enzyme Inhibition : Similar triazole derivatives have demonstrated inhibitory effects on kinases and phospholipases.
- Receptor Modulation : Compounds with pyridine rings often interact with G-protein coupled receptors (GPCRs), potentially influencing neurotransmitter systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with structural similarities to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | MOLM14 | 0.5 | Inhibition of proliferation |
| Study B | K562 | 0.8 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to anticancer properties, some derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. This activity could be linked to the compound's ability to modulate phospholipase activity.
Case Studies
- Case Study 1: Inhibition of FLT3 in AML
- Case Study 2: Cytotoxicity in Solid Tumors
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound A is compared to analogs with variations in substituents on the triazole ring, acetamide chain, or aryl groups. Key examples include:
Key Observations :
- Heteroaromatic Rings (C5 Position): Pyridin-3-yl (Compound A) vs. pyridin-4-yl (Compound B) or non-aromatic groups (e.g., furan in Compound D) influence electronic properties and hydrogen bonding .
- Anti-Exudative Activity : Compound D derivatives with furan-2-yl substituents demonstrated 45–60% inhibition of inflammation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Pharmacological Activity
- Anti-Inflammatory Effects : Compounds with pyridinyl or furan substituents (e.g., Compounds A, D) show enhanced activity, likely due to interactions with cyclooxygenase or cytokine targets .
- Antimicrobial Potential: Thiophene-substituted analogs (e.g., Compound E) exhibit moderate activity against Gram-positive bacteria, suggesting the triazole-thioacetamide core’s versatility .
Physicochemical Properties
- Solubility: Pyridin-3-yl (Compound A) may improve water solubility compared to non-polar substituents (e.g., thiophene in Compound E) due to nitrogen’s hydrogen-bonding capacity.
- Stability : Allyl groups (Compound A) could introduce susceptibility to oxidation, whereas ethyl (Compound B) or aryl substituents enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
